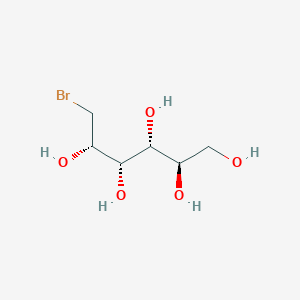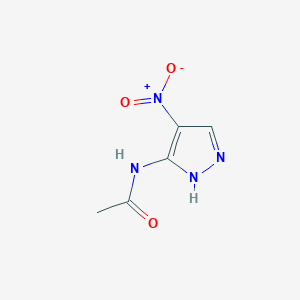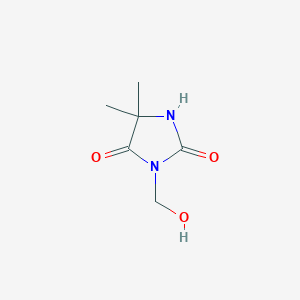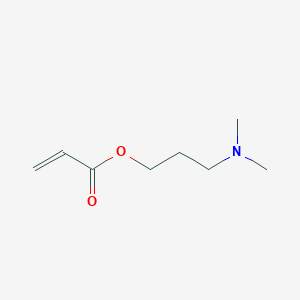
3-(Dimethylamino)propyl acrylate
Übersicht
Beschreibung
3-(Dimethylamino)propyl acrylate is a biochemical used for proteomics research . It has a molecular formula of C8H15NO2 and a molecular weight of 157.21 .
Synthesis Analysis
The synthesis of 3-(Dimethylamino)propyl acrylate involves radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene . The total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .Molecular Structure Analysis
The linear formula of 3-(Dimethylamino)propyl acrylate is H2C=CHCO2(CH2)3N(CH3)2 . It has a molecular weight of 157.21 .Chemical Reactions Analysis
The radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene (70 °C) were shown to have a peculiar nature . The total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .Physical And Chemical Properties Analysis
3-(Dimethylamino)propyl acrylate is a liquid with a yellowish color . It has a boiling point of 106-108°C (1hPa), a freezing point of <-20°C, and a viscosity of 40-50mPa·s (25°C) . Its density is 0.928 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Drug Delivery Systems
3-(Dimethylamino)propyl acrylate can be used to synthesize pH-responsive hydrogels that are capable of self-healing . These hydrogels can be employed in drug delivery applications, where the release of the drug can be controlled by the pH of the environment. This is particularly useful for targeted drug delivery within the body, where different pH levels can trigger the release of the drug at specific sites.
Gene Delivery Vectors
Due to its ability to complex with nucleic acids, this compound can be utilized to develop gene delivery vectors . These vectors can facilitate the intracellular delivery of genetic material, which is a crucial step in gene therapy treatments aiming to correct genetic disorders.
Lubrication Coatings
In the field of material sciences, 3-(Dimethylamino)propyl acrylate is applied in the manufacturing of lubrication coatings . These coatings reduce friction between surfaces, thereby increasing the lifespan and efficiency of mechanical systems.
Repellency Coatings
This compound is also used to create repellency coatings . Such coatings are designed to repel water, oil, and other substances, making them ideal for applications where non-stick properties are desired, such as in cookware or protective clothing.
Particle Modification Coatings
Particle modification coatings that incorporate 3-(Dimethylamino)propyl acrylate can alter the surface properties of particles . This is beneficial in various industries, including pharmaceuticals and cosmetics, where the behavior of particles can significantly affect the quality and functionality of products.
Adhesion Promotion Coatings
Adhesion promotion coatings made with this compound can enhance the bonding between different materials . These coatings are particularly useful in the automotive and aerospace industries, where strong and durable bonds are essential.
Fluorescent Coatings
3-(Dimethylamino)propyl acrylate can be used to produce fluorescent coatings . These coatings are valuable in safety equipment, signage, and various analytical applications where visibility is critical.
Copolymerization for Dispersant Viscosity Modifiers
The compound is involved in the copolymerization with other monomers to control compositional heterogeneity . The resulting copolymers act as dispersant viscosity modifiers, which are effective in lubricating oils, improving their performance and stability.
Safety And Hazards
Zukünftige Richtungen
3-(Dimethylamino)propyl acrylate is used in a variety of applications, including as a cationic amide monomer with high hydrolysis resistance . It has a much stronger base strength (Pka=10.35), than DMAEA and dimethylaminoethyl methacrylate . It readily reacts with alkyl halide and with sulfuric ester to form quaternary ammonium salts . It is used in flocculants, chemicals for paper making, dispersants, paints, coating materials, electrodeposition paints, and cosmetic materials .
Eigenschaften
IUPAC Name |
3-(dimethylamino)propyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-4-8(10)11-7-5-6-9(2)3/h4H,1,5-7H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQHFMGRRVQFNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9066382 | |
| Record name | 2-Propenoic acid, 3-(dimethylamino)propyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dimethylamino)propyl acrylate | |
CAS RN |
18526-07-3 | |
| Record name | 3-(Dimethylamino)propyl acrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18526-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 3-(dimethylamino)propyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018526073 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 3-(dimethylamino)propyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propenoic acid, 3-(dimethylamino)propyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(dimethylamino)propyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.532 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PROPENOIC ACID, 3-(DIMETHYLAMINO)PROPYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5T4FPJ4PBT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does DMAPA contribute to the controlled release of dsRNA?
A: DMAPA is a monomer used to create branched, tertiary amine-rich polymers. These polymers can effectively complex with negatively charged dsRNA molecules due to the positive charge of the tertiary amine groups []. The inclusion of DMAPA in the polymer structure allows for tunable hydrolysis kinetics. Upon hydrolysis, the polymer side chains containing DMAPA degrade, leading to a change in electrostatic charge. This charge alteration weakens the interaction between the polymer and dsRNA, ultimately enabling the sustained release of dsRNA over time [].
Q2: How does the hydrolysis rate of DMAPA compare to other monomers used in the study, and what implications does this have for dsRNA release?
A: The research paper investigates the hydrolysis kinetics of polymers synthesized from various monomers, including DMAPA, 2-(dimethylamino)ethyl acrylate (DMAEA), and 2-(dimethylamino)ethyl methacrylate (DMAEMA) []. While the paper doesn't provide specific rate constants, it highlights that the hydrolysis rates can be tailored by adjusting the monomer composition of the copolymers []. This tunability is crucial for controlling the duration and rate of dsRNA release for potential therapeutic applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



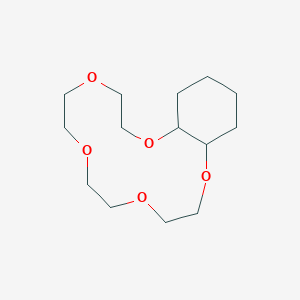

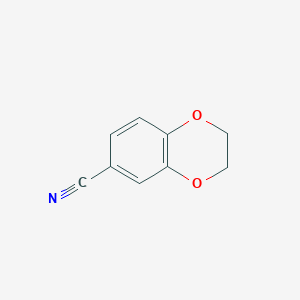
![Phosphinic acid, bis[p-(dimethylamino)phenyl]-, methyl ester](/img/structure/B97844.png)

